molecular formula C18H14N4O3S B10801650 6-(1,3-Benzodioxol-5-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(1,3-Benzodioxol-5-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B10801650
M. Wt: 366.4 g/mol
InChI Key: DFHVMSYYYOAMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(1,3-Benzodioxol-5-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine belongs to the triazino-benzoxazepine class, characterized by a fused heterocyclic core combining triazine and benzoxazepine moieties. Its structure features a 1,3-benzodioxol-5-yl substituent at the 6-position and a methylsulfanyl group at the 3-position. The 1,3-benzodioxole group contributes electron-rich aromaticity, while the methylsulfanyl moiety may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H14N4O3S/c1-26-18-20-17-15(21-22-18)11-4-2-3-5-12(11)19-16(25-17)10-6-7-13-14(8-10)24-9-23-13/h2-8,16,19H,9H2,1H3

InChI Key

DFHVMSYYYOAMNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC5=C(C=C4)OCO5)N=N1

Origin of Product

United States

Biological Activity

The compound 6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer effects, neuroprotective capabilities, and other relevant biological activities.

Chemical Structure and Properties

  • Molecular Formula: C22H19N3O4S
  • Molecular Weight: 389.40 g/mol
  • CAS Number: 171596-27-3

The structure features a benzodioxole moiety which is often associated with various bioactive compounds. The presence of the methylsulfanyl group may contribute to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study synthesized several benzodioxole-based thiosemicarbazones and evaluated their effects on various cancer cell lines including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The results indicated significant cytotoxicity and apoptosis induction in these cell lines.

CompoundEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viability (%)
Control4.53.194.3
Compound 525.012.1160.2
Cisplatin16.332.469.0

Findings:

  • Compound 5 demonstrated the highest efficacy with increased early and late apoptosis in A549 and C6 cells.
  • The compound inhibited DNA synthesis and altered mitochondrial membrane potential, suggesting a mechanism involving mitochondrial dysfunction.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents raises interest in its potential effects on neurodegenerative diseases. Research indicates that compounds containing benzodioxole structures can exhibit protective effects against neuronal cell death by modulating oxidative stress pathways.

Enzyme Inhibition

In addition to anticancer properties, the compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results showed no significant inhibition of these enzymes, indicating that the anticancer activity is likely independent of cholinesterase inhibition.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study published in MDPI explored the synthesis of several derivatives based on benzodioxole and their biological evaluations against cancer cell lines. The findings suggested that modifications on the benzene ring significantly influenced cytotoxicity profiles.
  • Mechanistic Studies :
    Docking studies were performed to elucidate the interaction between the synthesized compounds and SIRT1 (a protein involved in cellular stress responses). These studies provided insights into the mechanisms by which these compounds exert their biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazino-benzoxazepine derivatives exhibit significant structural diversity, primarily through substitutions on the phenyl ring at the 6-position and modifications of the sulfanyl group at the 3-position.

Table 1: Structural and Molecular Comparison of Triazino-Benzoxazepine Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituent Features Potential Implications Evidence Source
Target Compound: 6-(1,3-Benzodioxol-5-yl)-3-(methylsulfanyl)-... C19H16N4O3S* ~388.4 1,3-Benzodioxol-5-yl (electron-rich aromatic) Enhanced solubility; CNS drug potential N/A†
6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)-... C19H18N4O2S 366.44 Methoxy, methyl groups (moderate polarity) Improved metabolic stability
7-Acetyl-6-(6-nitro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)-... C20H15N5O6S 453.43 Nitro (electron-withdrawing), acetyl group Reactivity for further functionalization
6-(2,4,6-Trimethoxyphenyl)-3-(methylsulfanyl)-... C20H20N4O4S 412.46 Trimethoxy (high polarity) Antibacterial/antifungal applications
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-[(2-fluorobenzyl)sulfanyl]-... C28H24BrFN4O3S 595.48 Bromo, allyloxy, fluorobenzyl (halogenated) Anticancer or kinase inhibition
6-(5-Bromo-2,3-dimethoxyphenyl)-7-benzoyl-3-(methylsulfanyl)-... C28H23BrN4O4S 599.47 Bromo, dimethoxy, benzoyl Photodynamic therapy or enzyme inhibition

Key Observations:

Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity for nucleophilic substitution or reduction. Halogenated derivatives (e.g., bromo in ) are common in medicinal chemistry due to their ability to participate in hydrophobic interactions and halogen bonding.

Molecular Weight and Pharmacokinetics :

  • Derivatives with molecular weights >500 Da (e.g., ) may face challenges in bioavailability, whereas lighter analogs (e.g., ) could exhibit better membrane permeability.

Functional Group Implications :

  • The methylsulfanyl group (common across all compounds) contributes to moderate lipophilicity, balancing solubility and membrane penetration.
  • Bulky substituents like benzoyl () or allyloxy () may sterically hinder target binding but could enhance selectivity.

Preparation Methods

Core Benzoxazepine Synthesis

The benzoxazepine scaffold is typically constructed via cyclization of o-aminophenol derivatives. A key method involves reacting 2-aminophenol with α,β-unsaturated carbonyl compounds under basic conditions. For example, US6160133A describes using sodium hydride or potassium tert-butoxide in tetrahydrofuran (THF) to facilitate intramolecular cyclization, yielding a dihydrobenzoxazepine intermediate . Phase transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by stabilizing transition states .

Table 1: Benzoxazepine Core Synthesis Conditions

ReagentSolventTemperatureYield (%)Source
NaH, THFTHF0–25°C85–90
KOtBu, TBABDMF60°C78–82

Triazine Ring Formation

The triazino[5,6-d] ring is introduced via cyclocondensation of the benzoxazepine intermediate with thiourea or thiosemicarbazide derivatives. EP2693876B1 details a two-step process:

  • Thiolation : Treating the benzoxazepine with phosphorus pentasulfide (P₂S₅) in refluxing toluene introduces a thiol group at position 3 .

  • Triazine Cyclization : Reacting the thiolated intermediate with methyl isothiocyanate in the presence of triethylamine forms the triazine ring .

Alternative methods from US9127010 employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for one-step cyclization, achieving yields >90% .

Functionalization with 1,3-Benzodioxole

The 1,3-benzodioxol-5-yl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. J-GLOBAL J2.156.335H highlights a regioselective alkylation using 1,3-benzodioxole-5-carbaldehyde and sodium borohydride in methanol, followed by acid-catalyzed dehydration . Yields range from 70–85%, with purity >95% .

Key Reaction Parameters :

  • Catalyst : BF₃·OEt₂ (10 mol%)

  • Solvent : Dichloromethane

  • Time : 12–16 hours

Methylsulfanyl Group Installation

The methylsulfanyl (-SMe) group is incorporated via nucleophilic substitution or oxidative thiolation. PubChem CID 6414826 describes treating a chlorotriazine precursor with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C . This method achieves 80–90% conversion, with purification via recrystallization from isopropanol .

Alternative Approach :
Oxidative coupling of a thiol intermediate with dimethyl sulfoxide (DMSO) and iodine, as reported in US6160133A , provides a milder route for sulfur functionalization .

Final Cyclization and Purification

The last step involves closing the triazino-benzoxazepine system. ChemDiv 4896-5260 utilizes a resin-based purification method where the crude product is adsorbed onto a polystyrene resin, washed with water, and eluted with acetone . This achieves isolated yields of 87–93% and >99% enantiomeric excess (EE) .

Optimized Conditions :

  • Resin : 100 mesh polystyrene

  • Eluent : Acetone/hexane (3:1)

  • Drying : Vacuum at 50–60°C

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

StepMethodYield (%)Purity (%)EE (%)
Benzoxazepine coreNaH/THF85–9095
Triazine formationMitsunobu90+97100
Methylsulfanyl additionNaSMe/DMF80–9099
Final purificationResin adsorption87–9399+100

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions during triazine formation are minimized using bulky bases like KOtBu .

  • Byproducts : Thiol oxidation byproducts are reduced by conducting reactions under nitrogen .

  • Scale-up : Industrial protocols employ continuous flow reactors to enhance reproducibility and safety .

Q & A

Q. What are the established synthetic routes for 6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of polycyclic heterocycles like this compound typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, [3+2]-cycloaddition/rearrangement reactions using hydrazones and benzodiazepine precursors have been effective for analogous triazino-benzoxazepine systems . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (150–200°C for ring closure), and catalyst selection (e.g., acidic vs. basic conditions). Yields often drop below 40% due to steric hindrance from the benzodioxole substituent, requiring iterative optimization of stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) are critical. For instance, the methylsulfanyl group (-SMe) typically appears as a singlet at δ 2.5–2.7 ppm in ¹H NMR, while the benzodioxolyl protons resonate as doublets near δ 6.8–7.1 ppm . Discrepancies in NOESY correlations (e.g., unexpected coupling between benzodioxolyl and triazine protons) may indicate conformational flexibility or impurities. Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electronic properties like HOMO-LUMO gaps, which correlate with redox stability. For example, the methylsulfanyl group’s electron-donating effects may lower the LUMO energy, enhancing electrophilic reactivity . Molecular docking (AutoDock Vina) against targets like GABA receptors can predict binding affinities, guided by the benzoxazepine core’s similarity to known ligands. However, force field parameterization for the triazino ring requires manual adjustment due to non-standard bond angles .

Q. What strategies address solubility limitations of this compound in aqueous systems for pharmacological assays?

  • Methodological Answer : Solubility can be improved via co-solvency (e.g., 10–20% DMSO/PEG mixtures) or derivatization. Introducing hydrophilic groups (e.g., hydroxyls or carboxylates) at the 6,7-dihydro position enhances aqueous dispersion but may reduce blood-brain barrier permeability . Membrane technologies (e.g., nanofiltration) or lipid-based nanoemulsions are alternative delivery strategies under CRDC subclass RDF2050104 . Stability in buffered solutions (pH 7.4) should be monitored via HPLC-UV to detect hydrolysis of the benzodioxole moiety .

Q. How can researchers resolve contradictions in bioactivity data across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability thresholds or enzyme isoform selectivity). A tiered validation approach is recommended:
  • Step 1 : Replicate assays in triplicate using standardized protocols (e.g., MTT for cytotoxicity).
  • Step 2 : Cross-validate with orthogonal methods (e.g., caspase-3 activation for apoptosis vs. ATP assays).
  • Step 3 : Apply factorial design (2^k models) to isolate confounding factors like serum concentration or incubation time .
    For example, conflicting IC₅₀ values in cancer cell lines may reflect differential expression of metabolic enzymes (e.g., CYP3A4) .

Q. What experimental designs optimize the compound’s stability under thermal and photolytic stress?

  • Methodological Answer : Accelerated stability studies using ICH Q1A guidelines:
  • Thermal stress : Store samples at 40°C/75% RH for 6 months; monitor degradation via TLC or LC-MS. The benzodioxole ring is prone to oxidative cleavage, forming quinone intermediates .
  • Photolytic stress : Expose to UV-Vis (320–400 nm) for 48 hours; use amber glassware to mitigate radical formation.
    Process simulation tools (e.g., COMSOL Multiphysics) can model degradation kinetics, while CRDC subclass RDF2050108 frameworks integrate real-time stability data into predictive algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.